2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is an organic compound that features a pyrazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid in a solvent such as acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-aminobenzoic acid: The benzoic acid moiety without the pyrazole ring.
2-(1H-pyrazol-3-yl)benzoic acid: A compound with a similar structure but lacking the dimethyl groups on the pyrazole ring.
Uniqueness
2-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the benzoic acid moiety
Properties
CAS No. |
1855947-36-2 |
---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-16(2)15-12(9)14-7-10-5-3-4-6-11(10)13(17)18/h3-6,8H,7H2,1-2H3,(H,14,15)(H,17,18) |
InChI Key |
KJMXEGDKFIMBAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.